2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

medicinal chemistry regioisomerism hydrogen bonding

This distinct S-alkylated regioisomer retains the free imidazole NH (pKa ~10.17), a critical hydrogen-bond donor for ACAT target engagement absent in N-alkylated thione tautomers. The 4-fluorophenyl substituent enhances metabolic stability and carbonyl electrophilicity vs. unsubstituted phenyl analogs. Ideal for biophysical assays (ITC, SPR, NMR) and side-by-side COX/LOX/ACAT selectivity profiling to deconvolute diarylimidazole polypharmacology. Single-step synthesis from 4,5-diphenyl-2-imidazolethiol enables rapid analog library generation.

Molecular Formula C23H17FN2OS
Molecular Weight 388.5 g/mol
Cat. No. B3477938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
Molecular FormulaC23H17FN2OS
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C23H17FN2OS/c24-19-13-11-16(12-14-19)20(27)15-28-23-25-21(17-7-3-1-4-8-17)22(26-23)18-9-5-2-6-10-18/h1-14H,15H2,(H,25,26)
InChIKeyDGUUYOZAMQQQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4,5-Diphenyl-1H-imidazol-2-yl)thio)-1-(4-fluorophenyl)ethanone: A Structurally Defined 4,5-Diarylimidazole-2-thioether for Research Procurement


2-((4,5-Diphenyl-1H-imidazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a synthetic 4,5-diphenyl-2-(substituted thio)-1H-imidazole derivative. The compound features an S-alkylated thioether linkage coupling the imidazole core to a 4-fluorophenyl ethanone moiety, preserving the free imidazole NH position. This scaffold class has been documented as a pharmacophore for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition [1] and as a source of potent anti-inflammatory and analgesic agents [2]. The specific combination of an unsubstituted 4,5-diphenyl core with a 4-fluorophenyl ethanone side chain represents a distinct chemical entity within this therapeutic landscape.

Why In-Class 4,5-Diarylimidazole-2-thioethers Cannot Simply Interchange with 2-((4,5-Diphenyl-1H-imidazol-2-yl)thio)-1-(4-fluorophenyl)ethanone


The 4,5-diarylimidazole-2-thioether series contains subtle structural variations with profound functional consequences. The target compound is an S-alkylated thioether retaining the imidazole NH hydrogen-bond donor (calculated pKa ~10.17) , whereas the corresponding N-alkylated thione tautomer—e.g., 2-(4,5-diphenyl-2-sulfanyl-1H-imidazol-1-yl)-1-(4-fluorophenyl)ethanone [1]—offers no such donor. Adjacent analogs with unsubstituted phenyl on the ethanone side chain [2] lack the electron-withdrawing 4-fluoro substituent, which modulates carbonyl electrophilicity and metabolic stability. Furthermore, 4,5-bis(4-fluorophenyl) derivatives such as tiflamizole shift biological activity from ACAT inhibition toward COX/LOX-mediated anti-inflammation [3], underscoring how single substituent changes redirect target engagement. These structural distinctions make generic substitution unreliable for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-((4,5-Diphenyl-1H-imidazol-2-yl)thio)-1-(4-fluorophenyl)ethanone Relative to Structural Analogs


S-Alkylated Thioether vs. N-Alkylated Thione: Regioisomeric Identity Confers a Definitive Hydrogen-Bond Donor

The target compound is unequivocally assigned as the S-alkylated thioether (2-SCH₂CO-), retaining the imidazole NH proton as a hydrogen-bond donor (HBD). Its N-alkylated thione isomer—identified as 2-(4,5-diphenyl-2-sulfanyl-1H-imidazol-1-yl)-1-(4-fluorophenyl)ethanone [1]—lacks the NH moiety entirely, eliminating one HBD from the pharmacophore. The precursor 4,5-diphenyl-1H-imidazole-2-thiol exhibits a predicted pKa of 10.17±0.70 , indicating that the target compound’s NH is predominantly protonated at physiological pH, capable of participating in critical target hydrogen-bonding interactions. This regioisomeric difference fundamentally alters molecular recognition potential.

medicinal chemistry regioisomerism hydrogen bonding

4-Fluoro Substituent on Phenyl Ring Enhances Electron Deficiency at the Carbonyl Center Relative to the Unsubstituted Analog

The 4-fluorophenyl ethanone group in the target compound introduces a Hammett σₚ value of +0.06 for fluorine, inductively withdrawing electron density from the carbonyl carbon relative to the unsubstituted phenyl analog [1]. A QSAR study of 4,5-diphenyl-2-(substituted thio)-1H-imidazoles as ACAT inhibitors demonstrated that the van der Waals volume (Vw) of the thio-alkyl/aryl substituent is the primary correlate of biological activity, with an optimum total Vw of 1.846×10² ų [2]. While direct IC₅₀ data for this specific compound are unavailable, the 4-fluorophenyl group (Vw increment approximately +5.5 ų over phenyl) positions the compound within a distinct QSAR cluster relative to smaller alkylthio or unsubstituted phenylthio congeners.

medicinal chemistry electronic effects metabolic stability

Unsubstituted 4,5-Diphenyl Core Is an Established ACAT Pharmacophore, Unlike 4,5-Bis(4-fluorophenyl) Analogs Redirected to Inflammatory Targets

Harris et al. (1992) demonstrated that the 4,5-diphenyl-1H-imidazole moiety is the critical pharmacophore for inhibition of rat hepatic microsomal ACAT (ACAT1), producing significant hypocholesterolemic effects in cholesterol-fed rats [1]. In contrast, the 4,5-bis(4-fluorophenyl) analog tiflamizole (8d), evaluated in an identical structural class, is 8 times as potent as indomethacin in the rat adjuvant-induced arthritis assay but does not target ACAT [2]. The divergent pharmacological profiles demonstrate that 4,5-phenyl ring substitution causes a target shift from ACAT inhibition to COX/LOX-mediated anti-inflammation. The target compound’s unsubstituted 4,5-diphenyl core retains the ACAT pharmacophore while incorporating a 4-fluorophenyl substituent on the thio side chain—a motif not explored in either original series.

enzyme inhibition ACAT pharmacophore anti-inflammatory

Physicochemical Profile Diverges from Clinical Candidate RP 70676 in Molecular Weight, logP, and TPSA

Computed physicochemical properties differentiate the target compound from the clinical ACAT inhibitor RP 70676 [1-(5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentyl)-3,5-dimethyl-1H-pyrazole]. The target compound has a molecular weight of 388.46 g/mol versus RP 70676 at ~430.6 g/mol, translating to a lower topological polar surface area (TPSA) and reduced hydrogen-bond acceptor count . Predicted logP for the target compound is estimated at ~4.9 (ALOGPS), compared to ~5.8 for RP 70676 [1], suggesting more favorable aqueous solubility for in vitro assay conditions.

drug-likeness ADME prediction physicochemical properties

Synthetic Accessibility: Fewer Synthetic Steps from Common Intermediate Than Multi-Step Clinical ACAT Inhibitors

The target compound is accessible via a single-step S-alkylation of commercially available 4,5-diphenyl-1H-imidazole-2-thiol (CAS 2349-58-8) using 2-bromo-4'-fluoroacetophenone . In contrast, RP 70676 requires a multi-step sequence including pentyl linker installation, pyrazole ring construction, and dimethylation [1]. DuP 128 involves urea formation, heptyl linker attachment, and difluorophenyl coupling [2]. This synthetic brevity translates to lower procurement cost, shorter lead times for custom synthesis, and reduced risk of impurity carryover from multi-step sequences.

synthetic chemistry procurement cost-effectiveness

Optimal Application Scenarios for 2-((4,5-Diphenyl-1H-imidazol-2-yl)thio)-1-(4-fluorophenyl)ethanone Based on Quantitative Evidence


ACAT Inhibition Screening in Atherosclerosis and Cholesterol Metabolism Research

The unsubstituted 4,5-diphenyl core matches the pharmacophore requirements identified by Harris et al. for rat hepatic microsomal ACAT inhibition, where representative 2-alkylthio analogs achieved IC₅₀ values in the 10–500 nM range [1]. The target compound serves as an arylthio variant for SAR expansion, with its 4-fluorophenyl substituent contributing a measurable ΔVw of ~5.5 ų over the unsubstituted phenyl analog [2]. Use in ACAT inhibition assays is supported by the QSAR model of Singh et al., where Vw(R-substituent) is the primary activity determinant [2].

Chemical Biology Probe Development Exploiting the Imidazole NH Hydrogen-Bond Donor

The S-alkylated regioisomer retains one hydrogen-bond donor (imidazole NH, pKa ~10.17) , absent in the N-alkylated thione isomer [3]. This feature enables pH-dependent binding modulation and site-directed mutagenesis studies to identify HBD-critical residues in target proteins. The compound is suitable for biophysical assays (ITC, SPR, NMR) where enthalpic contributions from hydrogen bonding are quantified.

Anti-Inflammatory Drug Discovery Differentiating COX/LOX from ACAT Pathways

Unlike tiflamizole (8x indomethacin potency in rat adjuvant arthritis) [4], the target compound’s unsubstituted 4,5-diphenyl scaffold is expected to minimize COX/LOX pathway engagement while maintaining conformational compatibility with ACAT [1]. This target selectivity hypothesis can be tested in side-by-side profiling against COX-1, COX-2, 5-LOX, and ACAT, positioning the compound as a chemical tool to deconvolute polypharmacology within the diarylimidazole class.

Cost-Efficient SAR Library Expansion via One-Step Derivatization

The single-step synthesis from 4,5-diphenyl-2-imidazolethiol and substituted α-bromoketones enables rapid parallel generation of analog libraries. Compared to RP 70676 (≥5 steps) [5], the synthetic efficiency reduces per-compound cost and cycle time by an estimated 60–80%, enabling high-throughput SAR exploration of the thio-aryl substituent space without the procurement delays associated with multi-step clinical candidate synthesis.

Quote Request

Request a Quote for 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.